molecular formula C17H16O5 B592881 Nonin A CAS No. 1357351-29-1

Nonin A

Cat. No.: B592881
CAS No.: 1357351-29-1
M. Wt: 300.31
InChI Key: IDZKIDTWFRCHKW-UHFFFAOYSA-N
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Description

Nonin A is a natural phenolic compound found in several plantsThe compound is identified by its IUPAC name, methyl 6-hydroxy-2-(hydroxymethyl)-2-methylbenzo[h]chromene-5-carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonin A involves several steps, starting from basic organic compounds. The primary synthetic route includes the formation of the chromene ring system, followed by the introduction of hydroxyl and carboxylate groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory synthesis methods. It involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Nonin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.

Scientific Research Applications

Nonin A has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential antioxidant properties and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Nonin A involves its interaction with various molecular targets and pathways. It is known to exert its effects by:

    Binding to enzymes: this compound can inhibit or activate specific enzymes, affecting metabolic pathways.

    Interacting with receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.

    Antioxidant activity: this compound can scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Nonin A is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    Quercetin: Another phenolic compound with antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer effects.

    Luteolin: Studied for its potential neuroprotective effects.

This compound stands out due to its specific hydroxyl and carboxylate groups, which contribute to its unique chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 6-hydroxy-2-(hydroxymethyl)-2-methylbenzo[h]chromene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-17(9-18)8-7-12-13(16(20)21-2)14(19)10-5-3-4-6-11(10)15(12)22-17/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZKIDTWFRCHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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